3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one
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Overview
Description
3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is a complex organic compound that features a piperidine and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one typically involves multiple steps. The reaction conditions often require the use of strong bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine and piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary amines or alcohols .
Scientific Research Applications
3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperidine and piperazine rings play a crucial role in this interaction, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-2-en-1-one: A simpler analog with similar structural features but lacking the piperidine and piperazine rings.
4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Another compound with a sulfonamide group, but different overall structure.
Uniqueness
3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one is unique due to its combination of piperidine and piperazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(E)-3-phenyl-1-[4-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N3O4S/c31-26(12-11-23-7-3-1-4-8-23)28-16-13-25(14-17-28)27(32)29-18-20-30(21-19-29)35(33,34)22-15-24-9-5-2-6-10-24/h1-12,15,22,25H,13-14,16-21H2/b12-11+,22-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZYYRBWBSCVDRS-NRLZKTNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)C=CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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